Technical Whitepaper: Physicochemical Profiling of Cephradine Monohydrate
Technical Whitepaper: Physicochemical Profiling of Cephradine Monohydrate
This guide is structured as a technical whitepaper designed for direct application in pharmaceutical research and development. It prioritizes actionable data, mechanistic understanding, and standardized protocols over generic descriptions.
Executive Summary
Cephradine monohydrate is a first-generation, semi-synthetic cephalosporin antibiotic characterized by a dihydro-aromatic cyclohexadienyl ring.[1][2] Unlike its fully aromatic analogue, cephalexin, cephradine possesses a unique susceptibility to oxidative aromatization. This whitepaper provides a comprehensive physicochemical profile, focusing on its solid-state dynamics, pH-dependent solubility, and specific degradation pathways.[1] It serves as a foundational reference for pre-formulation scientists and analytical chemists to ensure the structural integrity and bioavailability of cephradine-based therapeutics.
Molecular Architecture & Solid-State Characterization[1]
Crystal Habit and Hydration Dynamics
Cephradine exists primarily as a monohydrate (stoichiometric ratio 1:1 drug:water) in commercial applications, though dihydrate and anhydrate forms exist. The monohydrate crystallizes in a needle-like habit , which presents significant flowability and compressibility challenges during tablet manufacturing.
-
Lattice Stability: The water molecule in the crystal lattice bridges the carbonyl oxygen of the
-lactam ring and the amine group, stabilizing the zwitterionic structure. Removal of this water (dehydration) often leads to a collapsed, amorphous state or a metastable anhydrate that is highly hygroscopic. -
Polymorphism: Solvent-mediated transformation is critical.[1] In methanol/water mixtures, the monohydrate can transition to an anhydrate form at low water activities (
).
Physicochemical Parameters Table
The following data represents the core physicochemical fingerprint of Cephradine Monohydrate.
| Parameter | Value | Context/Implication |
| Molecular Formula | MW: 367.4 g/mol (Monohydrate) | |
| pKa values | Exists as a zwitterion at physiological pH.[1][3] | |
| Isoelectric Point (pI) | ~ pH 4.5 - 5.0 | Minimum solubility occurs in this range.[1] |
| LogP | -1.50 | Highly hydrophilic; low membrane permeability without transporters (PEPT1).[1] |
| Aqueous Solubility | ~26 mg/mL (at pI)>100 mg/mL (pH < 2) | U-shaped pH-solubility profile.[1] |
| Hygroscopicity | Moderate | Critical relative humidity (CRH) is approx 75-80% at 25°C. |
Stability & Degradation Kinetics (Expert Insight)
The "Cephalexin" Impurity Vector
Unlike most cephalosporins where
Hydrolytic Degradation
The
Degradation Pathway Diagram
The following diagram illustrates the dual degradation pathways: the hydrolytic opening of the ring and the oxidative conversion to cephalexin.
[4][5][6][7][8][9][10][11]
Analytical Characterization Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating. The use of a resolution solution containing both Cephradine and Cephalexin is mandatory to verify specificity.
High-Performance Liquid Chromatography (HPLC) Assay
This method separates Cephradine from its key impurities (Cephalexin and open-ring metabolites).[1]
Reagents:
-
Mobile Phase A: Water/Acetate Buffer (pH 4.5)[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade)[1]
-
Column: C18 (Octadecylsilane),
mm, packing (e.g., Zorbax SB-C18 or equivalent).[1]
Protocol Steps:
-
Preparation: Dissolve accurately weighed Cephradine Monohydrate in Mobile Phase A to a concentration of 0.5 mg/mL.
-
System Suitability: Inject a mixture of Cephradine and Cephalexin.[1] The resolution (
) between the two peaks must be . -
Conditions:
-
Elution: Isocratic flow (typically 85:15 Buffer:Acetonitrile) allows for stable baselines and reproducible retention times (
min).[1]
Analytical Workflow Diagram
Pre-formulation & Biopharmaceutical Implications[12][13]
pH-Dependent Solubility Profile
Cephradine follows a U-shaped solubility curve typical of amphoteric
-
pH 1.2 (Gastric): High solubility due to protonation of the amine.
-
pH 4.5 (Intestinal transition): Minimum solubility (Isoelectric point).[1] This is the rate-limiting step for dissolution in the upper small intestine.
-
pH 7.4 (Blood): Solubility increases due to deprotonation of the carboxylic acid.
Expert Note: For oral suspension formulations, maintaining the pH between 3.5 and 6.0 is critical to balance solubility with chemical stability, as the hydrolysis rate accelerates significantly above pH 7.0.
Excipient Compatibility
Avoid strong oxidizing agents (e.g., peroxides in povidone) which accelerate the transformation to Cephalexin. Use anhydrous excipients (e.g., anhydrous lactose) if formulating the monohydrate to prevent moisture migration that could induce hydrate disproportionation.
References
-
PubChem. (2025).[1][4] Cephradine Monohydrate | C16H21N3O5S.[1] National Library of Medicine.[1] [Link][1]
-
Tsuji, A., et al. (1978).[1] Physicochemical properties of amphoteric beta-lactam antibiotics. II: Solubility and dissolution behavior of aminocephalosporins as a function of pH. Journal of Pharmaceutical Sciences. [Link]
-
Wang, J., et al. (2017).[1] Determination and Correlation of Solubility of Cephradine and Cefprozil Monohydrate in Water As a Function of pH. Journal of Chemical & Engineering Data. [Link][1]
-
Yamana, T., & Tsuji, A. (1976). Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. Journal of Pharmaceutical Sciences. [Link]
